1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
One significant application of derivatives similar to the mentioned compound is in the development of antimicrobial agents. For instance, Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which exhibited potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This study highlights the compound's potential as a foundation for creating effective antimicrobial agents in agriculture (Vinaya et al., 2009).
Receptor Ligand Selectivity
Further research into related piperidine derivatives has shown their efficacy as selective ligands for receptors, such as the 5-HT2A receptor, which plays a crucial role in neurological processes. Wang et al. (2001) synthesized 4-piperidinylthioether and sulfone derivatives showing high selectivity for the 5-HT2A receptor, indicating potential applications in neurological and psychiatric disorder treatments (Wang et al., 2001).
Antioxidant and Anticholinesterase Activity
Compounds incorporating the sulfonyl and piperidine motifs have been evaluated for their antioxidant capacity and anticholinesterase activity, demonstrating potential therapeutic applications in neurodegenerative diseases. Karaman et al. (2016) synthesized sulfonyl hydrazones with piperidine derivatives, revealing compounds with significant antioxidant properties and anticholinesterase activity. This suggests their potential role in developing treatments for conditions like Alzheimer's disease (Karaman et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-3-(prop-2-ynoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-4-10-23-13-14-6-5-9-18(12-14)24(19,20)15-7-8-16(21-2)17(11-15)22-3/h1,7-8,11,14H,5-6,9-10,12-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEUYTPFCMTKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)COCC#C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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